molecular formula C12H25NO6 B8339829 Ethyl 14-amino-3,6,9,12-tetraoxatetradecanoate

Ethyl 14-amino-3,6,9,12-tetraoxatetradecanoate

Cat. No. B8339829
M. Wt: 279.33 g/mol
InChI Key: HQZRASHHLQJJEM-UHFFFAOYSA-N
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Patent
US06586559B2

Procedure details

A solution of anhydrous hydrogen chloride in ethanol was prepared by slow addition of acetyl chloride (100 mL) to anhydrous ethanol (500 mL), followed by stirring at room temperature for one hour. 3 (44 g) was added and the solution stirred for one hour. Water (1 L) was added and the solution -extracted with methylene chloride (3×). The solvent was removed on a rotovap and the residue dissolved in ethanol. Activated charcoal was added and the mixture stirred for approximately half an hour after which it was filtered through celite. The solvent was then removed on a rotovap. The residue was dissolved in ethanol/water (50:50) (200 mL). Formic acid was added (16 g) followed by 10% palladium/carbon (2.7 g). The solution was warmed to 60° C. and stirred until evolution of gas had ceased. The mixture was filtered through celite. The filtrate was neutralized with aqueous sodium bicarbonate until samples diluted with water were neutral (pH˜7) by analysis with pH paper. The solvent was then removed on a rotovap. Residual water and salt were removed by filtration and azeotropic distillation with ethanol (2×), yielding crude 4 as a yellow oil (33 g).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
44 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([Cl:4])(=O)[CH3:2].[N:5]([CH2:8][CH2:9][O:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][O:19][CH2:20][C:21]([OH:23])=[O:22])=[N+]=[N-].O.C(Cl)Cl>C(O)C>[ClH:4].[NH2:5][CH2:8][CH2:9][O:10][CH2:11][CH2:12][O:13][CH2:14][CH2:15][O:16][CH2:17][CH2:18][O:19][CH2:20][C:21]([O:23][CH2:1][CH3:2])=[O:22]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
44 g
Type
reactant
Smiles
N(=[N+]=[N-])CCOCCOCCOCCOCC(=O)O
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed on a rotovap
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethanol
ADDITION
Type
ADDITION
Details
Activated charcoal was added
STIRRING
Type
STIRRING
Details
the mixture stirred for approximately half an hour after which it
FILTRATION
Type
FILTRATION
Details
was filtered through celite
CUSTOM
Type
CUSTOM
Details
The solvent was then removed on a rotovap
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethanol/water (50:50) (200 mL)
ADDITION
Type
ADDITION
Details
Formic acid was added (16 g)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed to 60° C.
STIRRING
Type
STIRRING
Details
stirred until evolution of gas
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
ADDITION
Type
ADDITION
Details
diluted with water
CUSTOM
Type
CUSTOM
Details
The solvent was then removed on a rotovap
CUSTOM
Type
CUSTOM
Details
Residual water and salt were removed by filtration and azeotropic distillation with ethanol (2×)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
NCCOCCOCCOCCOCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 33 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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